molecular formula C16H12Br3N3O5 B11564251 N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11564251
M. Wt: 566.0 g/mol
InChI Key: BVRWFDDPAHHGPB-IFRROFPPSA-N
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Description

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxy, nitro, and tribromophenoxy groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 2-methoxy-5-nitrobenzaldehyde and 2,4,6-tribromophenol. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy and tribromophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The tribromophenoxy group contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2-chlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical properties and potential applications compared to its analogs. The combination of methoxy, nitro, and tribromophenoxy groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H12Br3N3O5

Molecular Weight

566.0 g/mol

IUPAC Name

N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C16H12Br3N3O5/c1-26-14-3-2-11(22(24)25)4-9(14)7-20-21-15(23)8-27-16-12(18)5-10(17)6-13(16)19/h2-7H,8H2,1H3,(H,21,23)/b20-7+

InChI Key

BVRWFDDPAHHGPB-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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